molecular formula C17H23N3O B13333692 6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]

6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]

Cat. No.: B13333692
M. Wt: 285.4 g/mol
InChI Key: DMRKOSXILRSCJE-UHFFFAOYSA-N
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Description

6’-Methoxy-1-methyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] is a complex organic compound with a unique spiro structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by its methoxy and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-1-methyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a pyridoindole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as chloroform, and may require the use of catalysts or reagents like iodine or dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-1-methyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce double bonds or other reactive sites within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

6’-Methoxy-1-methyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Methoxy-1-methyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methoxy-1-methyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] is unique due to its spiro configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

6-methoxy-1'-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine]

InChI

InChI=1S/C17H23N3O/c1-20-9-6-17(7-10-20)16-13(5-8-18-17)14-11-12(21-2)3-4-15(14)19-16/h3-4,11,18-19H,5-10H2,1-2H3

InChI Key

DMRKOSXILRSCJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C3=C(CCN2)C4=C(N3)C=CC(=C4)OC

Origin of Product

United States

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